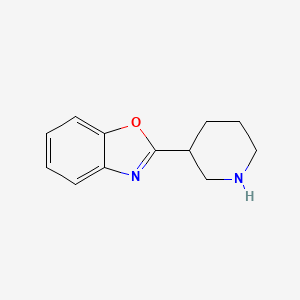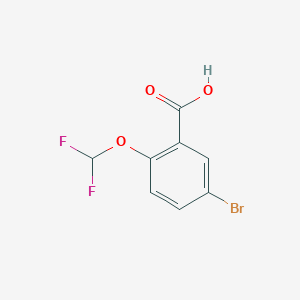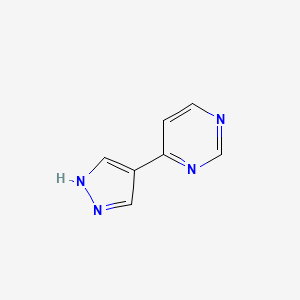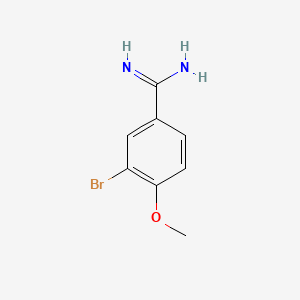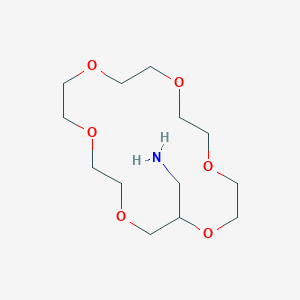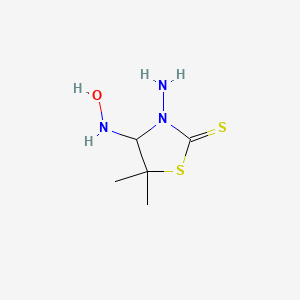![molecular formula C12H10O5S B1276143 5-[(Phenylsulfonyl)methyl]-2-furoic acid CAS No. 92959-89-2](/img/structure/B1276143.png)
5-[(Phenylsulfonyl)methyl]-2-furoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(Phenylsulfonyl)methyl]-2-furoic acid is a compound that can be derived from furoic acid, a chemical that is part of the furan family and is closely related to furandicarboxylic acid (FDCA). FDCA is a significant platform chemical due to its potential to replace terephthalic acid in the production of polymers like polyethylene terephthalate (PET) . The phenylsulfonyl group in 5-[(phenylsulfonyl)methyl]-2-furoic acid suggests that it may have been synthesized through a modification of furoic acid, possibly involving a sulfonation reaction .
Synthesis Analysis
The synthesis of related furanic compounds typically involves starting from biomass-derived precursors such as 5-hydroxymethylfurfural (HMF) . For instance, FDCA can be synthesized from HMF through oxidation processes . A similar approach could be applied to synthesize 5-[(phenylsulfonyl)methyl]-2-furoic acid, starting from furoic acid and introducing a phenylsulfonyl group through a sulfonation reaction, as indicated by the presence of such a group in related compounds .
Molecular Structure Analysis
The molecular structure of 5-[(phenylsulfonyl)methyl]-2-furoic acid would include a furan ring, a carboxylic acid group, and a phenylsulfonyl group attached to the methyl group. The presence of these functional groups would influence the compound's reactivity and physical properties. For example, the phenylsulfonyl group could affect the electron density of the furan ring and the acidity of the carboxylic acid group .
Chemical Reactions Analysis
Chemical reactions involving furanic compounds can include oxidation, esterification, and carboxylation . The phenylsulfonyl group in 5-[(phenylsulfonyl)methyl]-2-furoic acid could potentially undergo further chemical transformations, such as elimination or substitution reactions, depending on the reaction conditions . Additionally, the carboxylic acid group could participate in esterification or amide formation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-[(phenylsulfonyl)methyl]-2-furoic acid would be influenced by its functional groups. The carboxylic acid group would contribute to the compound's solubility in water and its ability to form hydrogen bonds . The phenylsulfonyl group could increase the compound's molecular weight and affect its boiling and melting points . The furan ring could contribute to the compound's UV absorption properties, as seen in related compounds .
Wissenschaftliche Forschungsanwendungen
Biosynthesis and Industrial Applications
- The research by Wang, Gong, and He (2020) focused on developing a selective oxidation approach for converting furans into furan-based carboxylic acids using Escherichia coli. This process showed high tolerance toward furfural and 5-hydroxymethylfurfural, yielding 5-hydroxymethyl-2-furancarboxylic acid and furoic acid. This improved substrate tolerance is significant for synthesizing value-added furan-based carboxylic acids with potential industrial applications (Wang, Gong, & He, 2020).
Chemical Synthesis and Spectroscopic Properties
- A study by Masamune, Ono, and Matsue (1975) involved synthesizing various 5-substituted-2,5-dihydro-2-furoic acids through a controlled reduction and esterification process. These derivatives displayed unique spectroscopic properties, such as large long-range coupling constants in NMR spectra and high absorption maxima in IR spectra (Masamune, Ono, & Matsue, 1975).
Biocatalysis for Sustainable Polymer Production
- Yuan et al. (2019) reviewed the biocatalytic production of 2,5-furandicarboxylic acid (FDCA), a sustainable alternative for petroleum-derived terephthalic acid in bio-based polymer production. The review detailed various synthesis methods, including the conversion of 2-furoic acid and other chemicals, highlighting the environmental advantages of biocatalysis (Yuan et al., 2019).
Pharmacological Research
- Naganawa et al. (2006) investigated the analogs of a compound structurally similar to phenylsulfonyl moieties, focusing on antagonist activity for a specific receptor subtype. The study contributed to understanding the pharmacological properties of such compounds, although it deviates slightly from the specific chemical structure of 5-[(Phenylsulfonyl)methyl]-2-furoic acid (Naganawa et al., 2006).
Carboxylation and Furan Stability
- A study by Zawadzki, Luxford, and Kočišek (2020) explored the dissociative electron attachment to 2-furoic acid, a similar compound, to understand the stability of the furan ring upon carboxylation. This research offers insights into the electron and proton transfer reactions influenced by carboxylation in furan derivatives (Zawadzki, Luxford, & Kočišek, 2020).
Eigenschaften
IUPAC Name |
5-(benzenesulfonylmethyl)furan-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5S/c13-12(14)11-7-6-9(17-11)8-18(15,16)10-4-2-1-3-5-10/h1-7H,8H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYCQRGXFORAAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(O2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407010 |
Source


|
| Record name | 5-[(phenylsulfonyl)methyl]-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(Phenylsulfonyl)methyl]-2-furoic acid | |
CAS RN |
92959-89-2 |
Source


|
| Record name | 5-[(phenylsulfonyl)methyl]-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[(benzenesulfonyl)methyl]furan-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





